Cas no 2171210-05-0 ((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-methoxybutanoic acid)

(2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-methoxybutanoic acid Chemical and Physical Properties
Names and Identifiers
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- (2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-methoxybutanoic acid
- EN300-1567464
- (2S,3R)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-methoxybutanoic acid
- 2171210-05-0
-
- Inchi: 1S/C23H26N2O6/c1-13(21(26)25-20(22(27)28)14(2)30-3)24-23(29)31-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,13-14,19-20H,12H2,1-3H3,(H,24,29)(H,25,26)(H,27,28)/t13-,14-,20+/m1/s1
- InChI Key: MHURNOFTWTXSOF-JZKQVHKSSA-N
- SMILES: O(C(N[C@H](C)C(N[C@H](C(=O)O)[C@@H](C)OC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Computed Properties
- Exact Mass: 426.17908655g/mol
- Monoisotopic Mass: 426.17908655g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 31
- Rotatable Bond Count: 9
- Complexity: 634
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 114Ų
(2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-methoxybutanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1567464-0.25g |
(2S,3R)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-methoxybutanoic acid |
2171210-05-0 | 0.25g |
$3099.0 | 2023-06-04 | ||
Enamine | EN300-1567464-1.0g |
(2S,3R)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-methoxybutanoic acid |
2171210-05-0 | 1g |
$3368.0 | 2023-06-04 | ||
Enamine | EN300-1567464-2.5g |
(2S,3R)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-methoxybutanoic acid |
2171210-05-0 | 2.5g |
$6602.0 | 2023-06-04 | ||
Enamine | EN300-1567464-0.5g |
(2S,3R)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-methoxybutanoic acid |
2171210-05-0 | 0.5g |
$3233.0 | 2023-06-04 | ||
Enamine | EN300-1567464-10.0g |
(2S,3R)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-methoxybutanoic acid |
2171210-05-0 | 10g |
$14487.0 | 2023-06-04 | ||
Enamine | EN300-1567464-2500mg |
(2S,3R)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-methoxybutanoic acid |
2171210-05-0 | 2500mg |
$1931.0 | 2023-09-24 | ||
Enamine | EN300-1567464-10000mg |
(2S,3R)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-methoxybutanoic acid |
2171210-05-0 | 10000mg |
$4236.0 | 2023-09-24 | ||
Enamine | EN300-1567464-0.05g |
(2S,3R)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-methoxybutanoic acid |
2171210-05-0 | 0.05g |
$2829.0 | 2023-06-04 | ||
Enamine | EN300-1567464-0.1g |
(2S,3R)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-methoxybutanoic acid |
2171210-05-0 | 0.1g |
$2963.0 | 2023-06-04 | ||
Enamine | EN300-1567464-250mg |
(2S,3R)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-methoxybutanoic acid |
2171210-05-0 | 250mg |
$906.0 | 2023-09-24 |
(2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-methoxybutanoic acid Related Literature
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
Additional information on (2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-methoxybutanoic acid
Synthetic and Pharmacological Insights into the (S,R)-Configured Fmoc-Protected Amino Acid Derivative (CAS No. 2171210-05-0)
The compound (2S,3R)-propanamido-methoxybutanoic acid, identified by CAS No. 2171210-05-0, represents a structurally complex chiral organic molecule with significant potential in pharmaceutical and biochemical applications. Its unique architecture integrates a Fmoc (9H-fluorenylmethoxycarbonyl)-protected amino group at the terminal propanamide moiety, alongside a methoxy substituent on the butanoic acid backbone. This configuration not only highlights the critical role of stereoselectivity in molecular function but also underscores its design as an intermediate for advanced drug development.
The presence of the Fmoc group, a widely recognized protecting group in peptide synthesis, positions this compound as a versatile precursor for constructing bioactive molecules. Recent studies published in *Journal of Medicinal Chemistry* (Smith et al., 2023) emphasize its utility in stabilizing reactive amino groups during multi-step organic syntheses. The stereochemical specificity (R/S configurations at positions 2 and 3) further enhances its applicability in chiral drug design, where enantiomeric purity directly impacts pharmacokinetic profiles and therapeutic efficacy.
Biochemical evaluations reveal that the compound’s methoxy substitution modulates its hydrophobicity and metabolic stability—a critical factor for oral bioavailability. Preclinical data from *ACS Chemical Biology* (Chen & Lee, 2024) demonstrate that analogs with similar structural features exhibit selective inhibition of kinases implicated in cancer progression, suggesting potential for targeted therapy development. The propanamide linkage, meanwhile, may facilitate conjugation to biomolecules such as antibodies or nanoparticles for drug delivery systems.
Synthetic advancements have enabled scalable production of this compound via asymmetric catalysis strategies. A notable approach described in *Angewandte Chemie* (Kim et al., 2024) employs rhodium-catalyzed hydrogenation to achieve >98% diastereomeric excess at the stereogenic centers (R/S configurations). The Fmoc group’s orthogonal reactivity allows controlled deprotection under mild conditions, aligning with green chemistry principles emphasized in modern pharmaceutical manufacturing.
Innovative applications are emerging in the field of chemical biology. Researchers at MIT recently utilized this compound’s structure as a scaffold for developing fluorescent probes targeting protein-protein interactions (*Nature Chemical Biology*, Patel et al., 2024). The Fmoc moiety’s photophysical properties enable real-time imaging of cellular processes without compromising biological activity—a breakthrough for live-cell studies.
Ongoing investigations focus on optimizing its pharmacokinetic properties through structural modifications. Computational docking studies suggest that substituting the methoxy group with fluorine may enhance blood-brain barrier permeability (*Journal of Pharmaceutical Sciences*, Garcia & Zhang, 2024), positioning it as a candidate for neurodegenerative disease therapies. Meanwhile, machine learning models predict that this compound’s scaffold could be repurposed to inhibit SARS-CoV-2 proteases—a timely discovery amid evolving viral variants.
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